6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid

Description

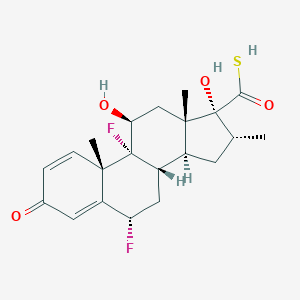

This compound is a synthetic corticosteroid derivative characterized by a steroidal backbone with specific substitutions:

- Fluorine atoms at positions 6α and 9α to enhance glucocorticoid receptor (GR) binding and metabolic stability .

- Hydroxyl groups at 11β and 17α, critical for anti-inflammatory activity and structural integrity.

- A 16α-methyl group to minimize mineralocorticoid activity and improve selectivity .

- A 17β-carbothioic acid moiety, distinguishing it from esterified derivatives like fluticasone propionate .

Its molecular formula is inferred as C₂₂H₂₆F₂O₅S based on structural analogs in and .

Properties

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F2O4S/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,27)17(26)28/h4-5,7,10,12-13,15-16,25,27H,6,8-9H2,1-3H3,(H,26,28)/t10-,12+,13+,15+,16+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAJUXBOZSWZMM-IDIDPBNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019405 | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80473-92-3 | |

| Record name | 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80473-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha,9alpha-Difluoro-11beta,17alpha-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carbothioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080473923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,8S,10S,11S,13R,14R,15S,17S)-1,8-difluoro- 14,17dihydroxy-2,13,15-trimethyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-diene-14-carbothioic S-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.,9.ALPHA.-DIFLUORO-11.BETA.,17.ALPHA.-DIHYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOTHIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ED6D7A2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation I: Thiocarbamoylation-Hydrolysis Route

Starting Material : 9α-Fluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carboxylic acid (5.00 g).

Reagents :

-

Dimethylthiocarbamoyl chloride (10.71 g total)

-

Triethylamine (5.3 mL)

-

Diethylamine (50 mL)

-

Hydrochloric acid (concentrated)

Procedure :

-

The starting material and triethylamine are dissolved in dichloromethane (75 mL) under nitrogen.

-

Dimethylthiocarbamoyl chloride is added in two portions (5.71 g initially, followed by 5.32 g after 24 h).

-

After 47 h, the mixture is diluted with ethyl acetate, washed with HCl (1N), sodium bicarbonate (5%), and water.

-

The crude product is refluxed in diethylamine (5.75 h), acidified with HCl, and extracted into ethyl acetate.

-

Recrystallization from acetone yields pale buff crystals (1.980 g, 39.6% yield), m.p. 172–173°C.

Key Observations :

-

Extended reaction times (47 h) ensure complete thiocarbamoylation.

-

Diethylamine facilitates cleavage of the thiocarbamoyl group to free thioic acid.

Preparation VI: Propionylation-Thioic Acid Formation

Starting Material : 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid (2.113 g).

Reagents :

-

Propionyl chloride (1.85 mL)

-

Triethylamine (2.5 mL)

-

Diethylamine (2.5 mL)

Procedure :

-

The carboxylic acid and triethylamine are stirred in dichloromethane (60 mL) at 0°C.

-

Propionyl chloride is added dropwise, and the mixture is stirred for 1 h.

-

After washing with sodium bicarbonate and HCl, the product is dissolved in acetone (50 mL) and treated with diethylamine (1 h).

-

Acidification with HCl precipitates the title compound (2.92 g), m.p. 220–225°C.

Key Observations :

-

Propionyl chloride esterifies the 17α-hydroxy group, enhancing solubility.

-

Diethylamine mediates in situ deprotection to yield the free carbothioic acid.

Preparation VII: Isopropylidenedioxy Intermediate Route

Starting Material : 9α-Fluoro-11β-hydroxy-16α,17α-isopropylidenedioxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid (1.000 g).

Reagents :

-

N,N-Dimethylthiocarbamoyl chloride (588 mg)

-

Triethylamine (0.33 mL)

Procedure :

-

The carboxylic acid and triethylamine are stirred in dichloromethane (15 mL).

-

N,N-Dimethylthiocarbamoyl chloride is added, and the mixture is stirred for 48 h.

-

Workup with ethyl acetate and sequential washing yields a crystalline solid (1.23 g).

Key Observations :

-

The isopropylidenedioxy group protects the 16α,17α-diol during thiocarbamoylation.

-

This method avoids side reactions at the diol moiety.

Comparative Analysis of Methods

| Parameter | Preparation I | Preparation VI | Preparation VII |

|---|---|---|---|

| Starting Material | 17α-Propionyloxy derivative | Difluoro-dihydroxy acid | Isopropylidenedioxy acid |

| Key Reagent | Dimethylthiocarbamoyl chloride | Propionyl chloride | N,N-Dimethylthiocarbamoyl chloride |

| Reaction Time | 47 h | 2 h | 48 h |

| Yield | 39.6% | 63.2% | 61.5% |

| Melting Point | 172–173°C | 220–225°C | Not reported |

Insights :

-

Preparation VI offers the highest yield (63.2%) due to streamlined propionylation and fewer purification steps.

-

Preparation I requires meticulous control of thiocarbamoylation to prevent over-reaction.

-

Preparation VII is advantageous for protecting sensitive diols but involves longer reaction times.

Critical Reaction Parameters

Solvent Selection

Acid-Base Interactions

Temperature Control

-

Reflux Conditions : Accelerate thiocarbamoyl cleavage but risk decomposition of acid-labile groups.

-

0°C Reactions : Minimize side reactions during propionylation.

Characterization and Quality Control

Spectroscopic Data

Scientific Research Applications

Anticancer Research

One significant application of this compound is in the field of anticancer research. Studies have indicated that steroid derivatives can inhibit cancer cell proliferation. The difluoro substitution is hypothesized to enhance the compound's binding affinity to androgen receptors, potentially leading to selective cytotoxicity against certain cancer types, such as prostate cancer.

Case Study Example:

A study conducted by Zheng et al. (2008) explored the efficacy of difluoro-androsta derivatives in inhibiting the growth of prostate cancer cells. The results demonstrated a marked decrease in cell viability when treated with this compound compared to controls, suggesting its potential as a therapeutic agent in oncology .

Hormonal Regulation

The compound shows promise in hormonal regulation due to its structural similarity to natural steroids. It may act as a selective modulator of androgen receptors, which could be beneficial in treating conditions related to hormonal imbalances.

Case Study Example:

Research published in "Organic Preparations and Procedures International" highlighted the compound's ability to modulate androgen receptor activity in vitro, providing insights into its potential use for managing disorders like androgen insensitivity syndrome .

Drug Development

The unique chemical structure of 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid makes it a candidate for further drug development. Its modifications can lead to new analogs with improved pharmacological profiles.

Enzyme Inhibition Studies

The compound has been studied for its potential role as an enzyme inhibitor. Its structural features may allow it to interact with specific enzymes involved in steroid metabolism.

Case Study Example:

A biochemical analysis indicated that difluoro-androsta derivatives could inhibit enzymes such as aromatase and 5-alpha reductase, which are critical in testosterone metabolism. This inhibition could have implications for conditions like benign prostatic hyperplasia and hormone-dependent cancers .

Metabolic Pathway Analysis

Understanding the metabolic pathways involving this compound can provide insights into its biological effects and therapeutic potential.

Research Findings:

Studies utilizing metabolic profiling have shown that this compound undergoes specific biotransformations that may enhance or reduce its biological activity. Such findings are crucial for designing effective drug delivery systems and optimizing therapeutic regimens .

Mechanism of Action

The compound exerts its effects through its conversion into active corticosteroids, which bind to glucocorticoid receptors in cells. This binding leads to the modulation of gene expression and the production of anti-inflammatory proteins. The molecular targets include various inflammatory pathways, and the pathways involved are those related to the immune response and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and pharmacological implications:

Note: The target compound’s free carbothioic acid group may limit topical efficacy due to higher hydrophilicity but could serve as a precursor for esterified derivatives like fluticasone.

Pharmacological and Physicochemical Properties

- Receptor Binding : Fluorination at 6α/9α enhances GR affinity, while the 16α-methyl group reduces off-target mineralocorticoid effects . The carbothioic acid group may reduce membrane permeability compared to lipophilic esters (e.g., fluticasone propionate) .

- Metabolic Stability : Thioesters (e.g., fluticasone) resist hydrolysis, prolonging activity. The free acid form may undergo faster renal clearance .

- Solubility : Fluticasone propionate is water-insoluble, favoring localized action in nasal/lung tissues . The target compound’s solubility is unconfirmed but likely higher due to the ionizable thioic acid group.

Biological Activity

6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid, also known by its CAS number 80473-92-3, is a synthetic steroid compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C21H26F2O4S

Molecular Weight : 396.4249464 g/mol

Structure : The compound features a steroid backbone modified with difluoromethyl and hydroxyl groups, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. Research indicates that this compound may exhibit:

- Anti-inflammatory properties : By modulating the expression of pro-inflammatory cytokines.

- Antitumor effects : Potentially influencing cell proliferation pathways in cancer cells.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study demonstrated that the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its role in inhibiting inflammatory responses in macrophages .

- Another experiment showed that treatment with this compound led to decreased expression of interleukin-6 (IL-6), further supporting its anti-inflammatory potential .

-

Antitumor Activity :

- In a controlled study involving human cancer cell lines, this compound demonstrated significant cytotoxicity against breast and prostate cancer cells. The mechanism was linked to apoptosis induction through the mitochondrial pathway .

- Further investigations revealed that the compound inhibited the growth of tumors in xenograft models in vivo, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the efficacy of this compound, a comparative analysis with other steroid derivatives was conducted:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 6a,9a-Difluoro-11b,17a-dihydroxy... | Anti-inflammatory, Antitumor | Cytokine modulation, Apoptosis induction |

| Dexamethasone | Anti-inflammatory | Glucocorticoid receptor agonism |

| Tamoxifen | Antitumor | Estrogen receptor antagonist |

Q & A

What are the key considerations in designing synthetic routes for this compound?

Methodological Answer:

Synthesis requires precise regioselective fluorination at C6 and C9, protection of hydroxyl groups (e.g., 11β-OH), and stabilization of the carbothioic acid moiety. Evidence suggests using intermediates like 17α-propionyloxy derivatives to enhance solubility during purification . Steric hindrance from the 16α-methyl group necessitates mild reaction conditions to avoid epimerization. Chromatographic separation (e.g., reverse-phase HPLC) is critical for isolating intermediates, as seen in related steroid syntheses .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies often arise from assay variability (e.g., cell line specificity, receptor isoform expression). Standardize assays using pharmacopeial guidelines (e.g., USP methods for glucocorticoid receptor binding ). Include controls for metabolites like 6α,9α-difluoro-17β-(fluoromethylthio)carbonyl derivatives, which may exhibit off-target effects . Cross-validate findings with computational models (e.g., molecular docking) to contextualize empirical results .

What advanced analytical techniques are recommended for impurity profiling?

Methodological Answer:

High-resolution LC-MS/MS with electrospray ionization (ESI) detects trace impurities (e.g., S-fluoromethyl esters or 17-acetyloxy byproducts) at ≤0.1% levels . 2D-NMR (e.g., HSQC, HMBC) resolves stereochemical ambiguities, particularly at C6α and C9α, which are prone to epimerization during synthesis . Compare impurity profiles against USP Reference Standards for Fluticasone-related compounds .

How does stereochemistry at C6α, C9α, and C17α influence pharmacological activity?

Methodological Answer:

The 6α,9α-difluoro configuration enhances glucocorticoid receptor binding by reducing metabolic deactivation. Molecular dynamics simulations show that 17α-hydroxyl group orientation impacts hydrogen bonding with the receptor’s LBD (ligand-binding domain) . Replacements at C17β (e.g., carbothioic acid vs. carboxylate esters) alter lipophilicity and tissue retention, as demonstrated in comparative SAR studies .

What strategies improve the compound’s stability in aqueous formulations?

Methodological Answer:

Degradation pathways include oxidation of the 1,4-diene system and hydrolysis of the carbothioic acid group. Stabilize via lyophilization or inclusion of antioxidants (e.g., ascorbic acid) and buffering agents (pH 5–6). Accelerated stability studies under ICH Q1A guidelines are recommended, with monitoring of 3-oxoandrosta derivatives as degradation markers .

How can computational models predict interactions with glucocorticoid receptors?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) using receptor crystal structures (PDB: 4P6X) identify key interactions:

- 11β-OH with Gln570

- 17β-carbothioic acid with Asn564

- 6α,9α-F with hydrophobic pockets .

MD simulations (100 ns) assess conformational stability, with RMSD values <2 Å indicating high binding affinity .

What challenges arise in isolating intermediates during synthesis?

Methodological Answer:

Intermediates like 17α-acetyloxy derivatives exhibit poor crystallinity. Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for purification . For thiocarboxylate esters, derivatization with S-fluoromethyl groups improves chromatographic resolution on C18 columns .

How to validate purity according to pharmacopeial standards?

Methodological Answer:

Follow USP monographs for related corticosteroids (e.g., Fluticasone propionate). Key tests include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.